molecular formula C24H18ClN3O2 B10975775 N-(4-carbamoylphenyl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide

N-(4-carbamoylphenyl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B10975775
M. Wt: 415.9 g/mol
InChI Key: WEHXRCCHOMLAMH-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with carbamoyl, chlorophenyl, and methyl groups. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative is reacted with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

N-(4-carbamoylphenyl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)-2-phenylquinoline-4-carboxamide: Lacks the 3-chlorophenyl group.

    N-(4-carbamoylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide: Lacks the 3-methyl group.

    N-(4-carbamoylphenyl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of the 3-chlorophenyl and 3-methyl groups in N-(4-carbamoylphenyl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide distinguishes it from similar compounds. These substitutions can significantly affect the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and applications.

Properties

Molecular Formula

C24H18ClN3O2

Molecular Weight

415.9 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C24H18ClN3O2/c1-14-21(24(30)27-18-11-9-15(10-12-18)23(26)29)19-7-2-3-8-20(19)28-22(14)16-5-4-6-17(25)13-16/h2-13H,1H3,(H2,26,29)(H,27,30)

InChI Key

WEHXRCCHOMLAMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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